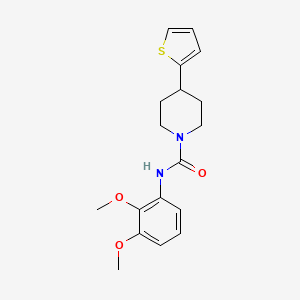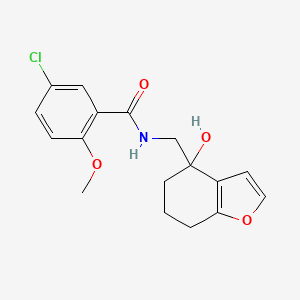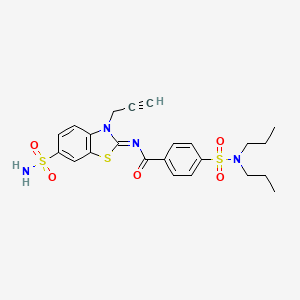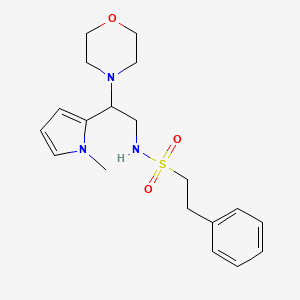
3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis of various heterocyclic compounds incorporating the benzenesulfonamide moiety, showing significant antimicrobial activity against a range of bacteria and fungi. For example, compounds synthesized through the condensation of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate and 6-methyl-2-oxo-4subsituted phenyl-1,2,3,4-tetrahydro pyrimidine-5-carbohydrazide exhibited antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Properties
The compound and its derivatives have also been investigated for their potential anticancer activities. Certain derivatives have been evaluated against human tumor cell lines, showing promising activity, which suggests a potential for the development of new anticancer therapies. For instance, novel N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were prepared and showed promising activity against the human tumor breast cell line MCF7, indicating their potential as anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).
Synthesis of Heterocyclic Compounds
The utility of benzenesulfonamide derivatives extends into the synthesis of various heterocyclic compounds, which are pivotal in drug discovery and development. For example, the reaction of certain benzenesulfonamide derivatives with various nucleophiles has led to the creation of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, showcasing the versatility of these compounds in synthesizing a wide array of biologically active molecules (Farag et al., 2011).
Pharmacokinetics and Drug Development
Further research into benzenesulfonamide derivatives includes the study of their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which is crucial for drug development. For instance, studies on TA-0201, a novel orally active non-peptide endothelin antagonist, involved the determination of its concentrations in plasma and various tissues after administration, facilitating the understanding of its pharmacokinetic profile and supporting its potential therapeutic applications (Ohashi, Nakamura, & Yoshikawa, 1999).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, 3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide, primarily targets the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins, thereby inhibiting the JAK-STAT signaling pathway . This results in the modulation of immune responses and inflammation, which can be beneficial in the treatment of various immune-related diseases .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to the transcription of genes involved in immune responses, cell growth, and apoptosis .
Pharmacokinetics
They are generally well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can impact the compound’s bioavailability, efficacy, and safety profile.
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to modulation of immune responses and reduction of inflammation . This can result in therapeutic effects in various immune-related diseases, such as rheumatoid arthritis, psoriasis, and certain types of cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Additionally, interactions with other substances, such as food or other drugs, could potentially affect its absorption and overall effectiveness.
: [Design, synthesis and evaluation of ®-3-(7-(methyl(7H-pyrrolo2,3-d …
Propriétés
IUPAC Name |
3-methyl-N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-12-4-2-5-14(8-12)25(23,24)19-9-15(22)21-10-13(11-21)20-16-17-6-3-7-18-16/h2-8,13,19H,9-11H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYWQPRSTMXSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)


![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)
![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)
